Molecular structure and stereochemistry of (2R)-2-(chloromethyl)pyrrolidine
Molecular structure and stereochemistry of (2R)-2-(chloromethyl)pyrrolidine
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (2R)-2-(chloromethyl)pyrrolidine
Executive Summary
(2R)-2-(chloromethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the ubiquitous pyrrolidine scaffold, it serves as a valuable building block for introducing a stereochemically defined, functionalized five-membered ring into target molecules. The pyrrolidine ring is a privileged structure in numerous FDA-approved drugs, prized for its ability to increase aqueous solubility, introduce three-dimensionality, and provide key binding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, reactivity, and spectroscopic characterization of the (R)-enantiomer of 2-(chloromethyl)pyrrolidine, intended for researchers and scientists in the field of drug discovery.
The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most prevalent structural motifs in pharmaceutical science.[2] Its significance is rooted in several key attributes:
-
Stereochemical Complexity: The sp³-hybridized carbon atoms of the pyrrolidine ring allow for the creation of multiple stereocenters, enabling precise three-dimensional arrangements that are crucial for enantioselective interactions with chiral biological targets like enzymes and receptors.[4]
-
Improved Physicochemical Properties: Incorporation of a pyrrolidine moiety can enhance a drug candidate's aqueous solubility and modulate its lipophilicity (LogP), which are critical parameters for optimizing pharmacokinetic profiles.[1]
-
Structural Versatility: The pyrrolidine ring can act as a conformationally restricted scaffold, reducing the entropic penalty upon binding to a target and potentially increasing potency.[3] Its non-planar "envelope" and "twisted" conformations allow for extensive exploration of chemical space.[4]
(2R)-2-(chloromethyl)pyrrolidine capitalizes on these advantages by providing a pre-defined chiral center and a reactive chloromethyl handle for further synthetic elaboration.
Molecular Structure and Physicochemical Properties
The defining features of (2R)-2-(chloromethyl)pyrrolidine are its pyrrolidine core, a single chiral center at the C2 position with an (R) configuration, and an attached chloromethyl group.
Stereochemistry and Conformational Analysis
The absolute configuration at the C2 carbon is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomerism is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The ability to introduce a specific stereocenter is a key advantage of using this chiral building block.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. The substituent at the C2 position influences the preferred conformation, which in turn affects how the molecule presents its binding determinants to a biological target.
Caption: 3D representation of (2R)-2-(chloromethyl)pyrrolidine highlighting the (R) chiral center.
Physicochemical Data Summary
The following table summarizes key physicochemical properties for the closely related (S)-enantiomer and the hydrochloride salt of the (R)-enantiomer, which serve as reliable estimates for the free base.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN | [5] |
| Molecular Weight | 119.59 g/mol | [5] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5][6] |
| LogP (Predicted) | 0.97 - 1.40 | [5][6] |
| Hydrogen Bond Donors | 1 | [5][6] |
| Hydrogen Bond Acceptors | 1 | [5][6] |
| Rotatable Bonds | 1 | [5][6] |
Synthesis and Spectroscopic Characterization
Synthetic Pathway: From (R)-Prolinol
A common and stereoretentive route to (2R)-2-(chloromethyl)pyrrolidine is the direct chlorination of the corresponding chiral alcohol, (R)-prolinol. This precursor is readily available and is often synthesized by the reduction of the natural amino acid, L-proline.[7] The conversion of the primary alcohol to a chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride.
The use of thionyl chloride is particularly advantageous in a laboratory setting. The reaction proceeds through a chlorosulfite ester intermediate, which then decomposes to yield the desired alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). As the major byproducts are gases, their removal from the reaction mixture is straightforward, simplifying product purification.
Caption: Synthetic workflow for the preparation of (2R)-2-(chloromethyl)pyrrolidine from (R)-prolinol.
Detailed Synthetic Protocol
This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and scale.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-prolinol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq.) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the excess acid. Causality: This step neutralizes HCl and unreacted SOCl₂, making the product extractable into an organic solvent.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the pure (2R)-2-(chloromethyl)pyrrolidine.
Spectroscopic Analysis
Structural confirmation is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the chloromethyl group. The diastereotopic protons of the CH₂Cl group are expected to appear as a doublet of doublets or a multiplet.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the chlorine atom (CH₂Cl) will be shifted downfield compared to a standard methyl group due to the electronegativity of chlorine.[8][9]
-
IR Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band around 3300-3400 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. A C-Cl stretch is expected in the fingerprint region (typically 600-800 cm⁻¹).
| ¹H NMR - Expected Chemical Shifts (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~1.5 - 2.1 | H3, H4 (multiplets) |
| ~2.9 - 3.1 | H5 (multiplet) |
| ~3.2 - 3.4 | H2 (multiplet) |
| ~3.5 - 3.7 | CH ₂Cl (multiplet) |
| (variable, broad) | NH |
| ¹³C NMR - Expected Chemical Shifts (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~25 | C4 |
| ~30 | C3 |
| ~46 | C5 |
| ~49 | C H₂Cl |
| ~62 | C2 |
Note: The exact chemical shifts can vary based on solvent and concentration.
Reactivity and Applications in Drug Development
Core Reactivity: Nucleophilic Substitution
The primary utility of (2R)-2-(chloromethyl)pyrrolidine in synthesis stems from the reactivity of the chloromethyl group. The carbon atom is electrophilic and is highly susceptible to attack by nucleophiles, proceeding readily through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] This reaction allows for the covalent attachment of the chiral pyrrolidine scaffold to a wide variety of molecular fragments.
Common Nucleophiles:
-
Amines (R-NH₂): Forms substituted 2-(aminomethyl)pyrrolidines.
-
Thiols (R-SH): Forms 2-((alkylthio)methyl)pyrrolidines.
-
Alcohols/Phenols (R-OH): Forms 2-(alkoxymethyl)pyrrolidines.
-
Carboxylates (R-COO⁻): Forms ester linkages.
Caption: Generalized Sₙ2 reaction mechanism for (2R)-2-(chloromethyl)pyrrolidine with a nucleophile.
Role as a Chiral Building Block
The key application of this compound is as a chiral synthon. By reacting it with other molecules, chemists can introduce the (R)-pyrrolidinemethyl moiety with high stereochemical fidelity. This is a powerful strategy in asymmetric synthesis, avoiding the need for costly chiral separations later in a synthetic sequence. The pyrrolidine nitrogen itself can be further functionalized, adding another layer of synthetic versatility. Many important drugs and drug candidates incorporate this or a very similar structural motif.[7][11]
Safety and Handling
(2R)-2-(chloromethyl)pyrrolidine and its salts should be handled with care in a well-ventilated fume hood. While specific toxicity data is limited, related alkylating agents and chloro-pyrrolidine derivatives are classified as hazardous.[12][13]
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Hazards: Likely to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic.[12][13]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[12]
Conclusion
(2R)-2-(chloromethyl)pyrrolidine is a high-value chiral building block for modern drug discovery. Its defined stereochemistry and reactive chloromethyl group provide a reliable and efficient means to incorporate the pharmacologically significant pyrrolidine scaffold into complex molecules. A thorough understanding of its structure, synthesis from (R)-prolinol, and Sₙ2-dominated reactivity profile is essential for its effective application in the synthesis of novel therapeutic agents.
References
- 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1 H NMR. ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - ThermoFisher. Thermo Fisher Scientific.
- (R)-2-Chloromethyl-pyrrolidine hydrochloride. ChemScene.
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Pyrrolidine Deriv
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- (S)-2-(Chloromethyl)pyrrolidine. ChemScene.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar.
- Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
- Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide. Benchchem.
- Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
